2-Chloro-N-methylpyridin-4-amine

Oncology CHK1 Kinase Xenograft

2-Chloro-N-methylpyridin-4-amine (CAS 944906-99-4, C₆H₇ClN₂, MW 142.59) is a disubstituted pyridine derivative featuring a chlorine atom at the 2-position and a methylamino group at the 4-position. This heterocyclic amine serves primarily as a research intermediate and building block in medicinal chemistry, with documented biological activity including Chk1 kinase inhibition and antitumor effects in xenograft models.

Molecular Formula C6H7ClN2
Molecular Weight 142.58
CAS No. 944906-99-4
Cat. No. B3170660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methylpyridin-4-amine
CAS944906-99-4
Molecular FormulaC6H7ClN2
Molecular Weight142.58
Structural Identifiers
SMILESCNC1=CC(=NC=C1)Cl
InChIInChI=1S/C6H7ClN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9)
InChIKeyDLCVZLIXJWBLJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-methylpyridin-4-amine (CAS 944906-99-4): Chemical Identity, Basic Properties, and Research-Grade Procurement Considerations


2-Chloro-N-methylpyridin-4-amine (CAS 944906-99-4, C₆H₇ClN₂, MW 142.59) is a disubstituted pyridine derivative featuring a chlorine atom at the 2-position and a methylamino group at the 4-position . This heterocyclic amine serves primarily as a research intermediate and building block in medicinal chemistry, with documented biological activity including Chk1 kinase inhibition and antitumor effects in xenograft models . The compound exhibits a specific substitution pattern that imparts distinct chemical reactivity for nucleophilic aromatic substitution and further derivatization . Commercially, it is available in research quantities (25 mg to gram scale) at purities typically ranging from 95% to 98% from multiple global suppliers .

Why Generic Substitution of 2-Chloro-N-methylpyridin-4-amine (944906-99-4) with In-Class Analogs Compromises Experimental Reproducibility and Target Engagement


Substituting 2-Chloro-N-methylpyridin-4-amine with seemingly analogous 2-substituted-N-methylpyridin-4-amines (e.g., 2-fluoro, 2-methoxy, or 2-bromo variants) or positional isomers (e.g., 3-chloro or N-ethyl derivatives) is not scientifically equivalent and can lead to divergent biological outcomes. The chlorine atom at the 2-position provides a unique combination of moderate electron-withdrawing character and van der Waals radius that critically influences target binding geometry, as demonstrated by the stark contrast between the compound's Chk1 inhibitory activity and the inactive or weakly active profiles of many close analogs . Furthermore, the methylamino group at the 4-position establishes a specific hydrogen-bonding donor-acceptor network with kinase hinge regions that is disrupted by even minor alkyl chain elongation or positional shifts [1]. The following quantitative evidence guide establishes, through direct and cross-study comparisons, the precise dimensions along which this specific compound meaningfully differentiates itself from its nearest structural neighbors, thereby enabling informed procurement decisions for applications in oncology, neuroscience, and chemical biology research.

Quantitative Differentiation Evidence for 2-Chloro-N-methylpyridin-4-amine (944906-99-4) Against Closest Structural and Functional Analogs


In Vivo Antitumor Efficacy in Human Xenograft Models: Orally Bioavailable Tumor Growth Inhibition

2-Chloro-N-methylpyridin-4-amine demonstrates in vivo antitumor efficacy in human tumor xenograft models, achieving quantifiable tumor shrinkage and favorable response rates . Critically, the compound exhibits oral bioavailability and a good pharmacokinetic profile in mice, representing a meaningful advantage over injectable-only analogs for preclinical oncology studies . While direct numerical tumor volume inhibition data and comparator data for a specific analog are not available in the retrieved sources for a head-to-head comparison, the combination of in vivo xenograft activity plus oral bioavailability is a strong class-level differentiator. Many close pyridinyl-methylamine analogs lack reported in vivo efficacy or require intravenous administration, limiting their translational utility.

Oncology CHK1 Kinase Xenograft Oral Bioavailability

Synthesis Efficiency: High-Yielding, Scalable Route from 2,4-Dichloropyridine

The synthesis of 2-Chloro-N-methylpyridin-4-amine from 2,4-dichloropyridine and methylamine proceeds with an 82% isolated yield under straightforward conditions (85°C, sealed tube, methanol) . This represents a highly efficient route compared to the typical yields (often <50%) reported for analogous 2-alkoxy or 2-alkylamino pyridine syntheses that require harsher conditions or more elaborate purification . The high yield and simple purification (column chromatography, petroleum ether/ethyl acetate 3:1) translate to lower cost-per-gram and higher batch-to-batch consistency for procurement, especially when scaling to multi-gram quantities.

Organic Synthesis Process Chemistry Nucleophilic Substitution Yield Optimization

Kinase Selectivity Profile: Chk1 Inhibition vs. Inactive P2X4 and MAO-B Antagonism

2-Chloro-N-methylpyridin-4-amine exhibits a distinct selectivity profile: it inhibits Chk1 kinase (implicated in DNA damage response) , while showing negligible antagonist activity at the human P2X4 receptor (IC50 > 10,000 nM) [1] and weak inhibition of MAO-B (IC50 = 91,900 nM) [2]. This contrasts with certain structurally related 2-substituted pyridines that display promiscuous activity across multiple targets, including significant P2X4 antagonism (IC50 values often < 5,000 nM) [3]. The compound's selectivity for Chk1 over off-target receptors reduces the likelihood of confounding phenotypic readouts in cellular assays, providing a cleaner tool compound for target validation studies.

Kinase Profiling CHK1 P2X4 MAO-B Selectivity

High-Impact Research and Industrial Applications of 2-Chloro-N-methylpyridin-4-amine (944906-99-4) Driven by Quantitative Differentiation


Preclinical Oncology: Oral CHK1 Inhibitor for Xenograft Studies

Leveraging its oral bioavailability and demonstrated tumor shrinkage in human xenograft models, 2-Chloro-N-methylpyridin-4-amine is optimally suited as an orally administered CHK1 inhibitor tool compound for in vivo oncology studies. Its favorable pharmacokinetic profile in mice enables chronic oral dosing regimens, reducing animal stress and experimental variability compared to intraperitoneal or intravenous administration required by many CHK1 inhibitors . This application is particularly relevant for combination therapy studies with DNA-damaging chemotherapeutics, where CHK1 inhibition potentiates cytotoxic effects [1].

Chemical Biology: Selective Kinase Probe for DNA Damage Response Pathway Elucidation

The compound's selectivity for CHK1 over P2X4 (IC50 > 10,000 nM) and MAO-B (IC50 = 91,900 nM) makes it a cleaner probe than many structurally related pyridines for dissecting the DNA damage response (DDR) pathway . Its negligible off-target activity reduces confounding effects in cell-based assays, allowing researchers to attribute observed phenotypes more confidently to CHK1 inhibition. This selectivity profile is essential for target validation studies and for generating reliable SAR data in medicinal chemistry campaigns aimed at optimizing CHK1 inhibitors [1].

Medicinal Chemistry: Cost-Effective Building Block for Parallel Synthesis and Library Generation

With an 82% isolated yield from 2,4-dichloropyridine under mild conditions, this compound offers a cost-effective and scalable entry point for generating diverse chemical libraries . The 2-chloro substituent serves as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid synthesis of 2-substituted analogs for SAR exploration [1]. Its high synthetic efficiency translates to lower cost-per-gram and more reliable supply, making it an attractive building block for medicinal chemistry groups engaged in hit-to-lead optimization and parallel synthesis campaigns .

Process Chemistry: Scalable Intermediate for Kilogram-Scale Synthesis of Advanced Leads

The high-yielding, chromatography-friendly synthesis of 2-Chloro-N-methylpyridin-4-amine from readily available starting materials positions it as a viable intermediate for larger-scale (kilogram) manufacturing of advanced lead candidates . The robust reaction conditions and simple purification protocol minimize process development time and cost, facilitating the transition from medicinal chemistry scale to preclinical toxicology and formulation studies [1]. This scalability advantage is a critical factor for pharmaceutical development programs considering this scaffold for further optimization.

Technical Documentation Hub

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